L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine
CAS No.: 145204-53-1
Cat. No.: VC0114463
Molecular Formula: C81H126N20O22
Molecular Weight: 1732.017
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145204-53-1 |
|---|---|
| Molecular Formula | C81H126N20O22 |
| Molecular Weight | 1732.017 |
| IUPAC Name | (2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C81H126N20O22/c1-8-45(6)66(80(122)123)98-71(113)57(42-102)96-74(116)60-24-15-35-99(60)77(119)53(20-12-13-33-82)92-73(115)59-23-17-36-100(59)78(120)55(38-43(2)3)94-68(110)52(30-32-63(107)108)91-72(114)58-22-16-37-101(58)79(121)56(40-48-25-27-49(104)28-26-48)95-76(118)65(44(4)5)97-69(111)50(21-14-34-87-81(85)86)90-70(112)54(39-47-18-10-9-11-19-47)93-67(109)51(29-31-61(83)105)89-62(106)41-88-75(117)64(84)46(7)103/h9-11,18-19,25-28,43-46,50-60,64-66,102-104H,8,12-17,20-24,29-42,82,84H2,1-7H3,(H2,83,105)(H,88,117)(H,89,106)(H,90,112)(H,91,114)(H,92,115)(H,93,109)(H,94,110)(H,95,118)(H,96,116)(H,97,111)(H,98,113)(H,107,108)(H,122,123)(H4,85,86,87)/t45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-/m0/s1 |
| Standard InChI Key | LMDZISZNTCXHDM-KEDROYBBSA-N |
| SMILES | CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)N |
Introduction
| Property | Value |
|---|---|
| Name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine |
| CAS Number | 145204-53-1 |
| Molecular Formula | C81H126N20O22 |
| Molecular Weight | 1732.017 Da |
| Amino Acid Sequence | TGQFRVYPELPKPSI |
| Peptide Purity (HPLC) | 96.8% |
| Physical Form | Powder |
| Storage Recommendation | -20°C or below |
| Research Application | Cancer studies, particularly related to CEA |
Structural Composition and Sequence Analysis
The peptide L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine follows a specific amino acid sequence that can be represented using the single-letter code as TGQFRVYPELPKPSI . Each letter corresponds to a specific amino acid within the peptide chain, with T (threonine) at the N-terminus and I (isoleucine) at the C-terminus. The sequence includes a notable modification at the fifth position, where an ornithine residue carries a diaminomethylidene group on its N~5 position, creating a specialized structure that contributes to the peptide's unique biological properties.
The structural arrangement of this peptide is crucial for its function, as the specific sequence determines its ability to fold into a conformation that enables recognition by and binding to target cellular components. The presence of multiple proline residues (P) at positions 8, 11, and 13 is particularly noteworthy, as proline is known to induce bends in peptide chains due to its cyclic structure, potentially contributing to a particular three-dimensional arrangement that facilitates biological activity .
Amino Acid Composition Analysis
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Hydrophobic amino acids (F, V, Y, L, I, P) that likely contribute to the peptide's stability through hydrophobic interactions and potentially facilitate binding to hydrophobic pockets in target proteins.
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Charged amino acids (R, E, K) that may be involved in ionic interactions with cellular targets.
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Polar amino acids (T, Q, S) that can participate in hydrogen bonding with water molecules or other polar groups.
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The modified ornithine residue, which introduces a specialized functional group that may have specific recognition properties.
This balanced distribution of amino acid types suggests that the peptide has the capacity to interact with diverse biochemical environments, potentially explaining its specific binding properties to the 80kD surface protein on Kupffer cells .
Biological Significance and Research Applications
The L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine peptide derives its biological significance from its association with Carcinoembryonic Antigen (CEA), a glycoprotein found in the fetal gastrointestinal tissue that is often overexpressed in various cancers, including colorectal, lung, and breast cancers. As the peptide corresponds specifically to amino acids 101-115 of CEA, it represents a fragment of significant interest in oncological research.
One of the most notable biological properties of this peptide is its strong binding affinity to an 80kD surface protein found on Kupffer cells, which are specialized macrophages located in the liver . This binding interaction may play a crucial role in the development of hepatic metastases, as Kupffer cells have been implicated in the establishment of metastatic cancer cells in the liver microenvironment. The peptide's ability to specifically bind to this surface protein makes it a valuable tool for investigating the mechanisms of cancer metastasis to the liver, a common site for secondary tumor development in colorectal cancer .
Applications in Cancer Research
In the field of oncology, peptides derived from tumor-associated antigens such as CEA have emerged as important tools for research and potential therapeutic development. The L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine peptide is particularly valuable in studies focusing on:
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Colorectal Cancer (CRC) Research: CEA is an established tumor marker for CRC, with elevated levels often correlating with disease progression and prognosis. This peptide fragment enables researchers to study specific interactions of CEA with cellular components that may contribute to cancer development and progression .
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Liver Metastasis Investigation: The peptide's binding to Kupffer cell surface proteins provides insight into the mechanisms through which colorectal cancer cells establish metastases in the liver, a common site for CRC spread .
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Biomarker Development: Understanding the structural and binding properties of CEA fragments can contribute to the development of improved biomarkers for cancer detection and monitoring .
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Targeted Therapeutic Strategies: Knowledge of specific peptide-protein interactions can guide the development of targeted therapeutic approaches, potentially including peptide-based drugs or diagnostic agents .
Comparative Analysis with Similar Peptides
The L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine peptide represents one of many bioactive peptides being investigated in cancer research. When comparing this compound with other peptides used in oncological studies, several distinctive features become apparent.
Unlike some other peptides such as L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine, which have different sequences and functions, this CEA fragment has a specific binding property to Kupffer cells that makes it uniquely relevant to liver metastasis research. Similarly, when compared with peptides like Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine (known as the Sop octapeptide), this CEA-derived peptide has a more complex structure and specific tumor-related function.
Other peptides being investigated in cancer research include:
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FITC-labeled peptide EPPT1: This peptide targets the cell transmembrane underglycosylated MUC-1 protein in colorectal cell lines, serving a different targeting function than the CEA fragment under discussion .
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Human neutrophil peptides 1-3 (HNP1-3): These are present at high concentrations in CRC tissue, especially in advanced stages, serving as potential biomarkers rather than targeting agents .
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Atrial natriuretic peptide (ANP): This peptide hormone has been reported to have antiproliferative effects in CRC cells, representing a potential therapeutic approach different from the binding and targeting properties of the CEA fragment .
Advantages in Specific Research Applications
The CEA (101-115) peptide offers several advantages in specific research contexts:
| Peptide | Primary Function | Cancer Type Association | Advantage |
|---|---|---|---|
| CEA (101-115) | Binding to 80kD protein on Kupffer cells | Colorectal, liver metastasis | Specific binding properties relevant to metastasis research |
| EPPT1 | Targets underglycosylated MUC-1 | Colorectal | Useful for imaging and drug delivery to primary tumors |
| HNP1-3 | Biomarker | Colorectal (advanced stages) | Diagnostic potential |
| ANP | Antiproliferative agent | Colorectal | Direct therapeutic potential |
| TCP-1 | Blood vessel targeting | Colorectal | Delivery of imaging agents and drugs to tumor vasculature |
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